

Introduction: The Strategic Role of Fluorine in Modern Chemistry

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Compound of Interest

Compound Name: 4-Fluoro-o-xylene

CAS No.: 452-64-2

Cat. No.: B1295694

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The selective incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, agrochemical development, and materials science.[1][2][3] The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological properties.[3][4] Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability, making fluorinated compounds highly sought after.[3][5][6]

Among the vast array of fluorinated building blocks, **4-Fluoro-o-xylene** (also known as 3,4-dimethylfluorobenzene) emerges as a versatile and valuable intermediate.[7] Its simple, yet strategically functionalized, aromatic scaffold provides multiple reaction sites, allowing for the construction of complex molecular architectures. This guide provides an in-depth exploration of **4-Fluoro-o-xylene**, detailing its properties, key synthetic applications, and field-proven protocols for its use.

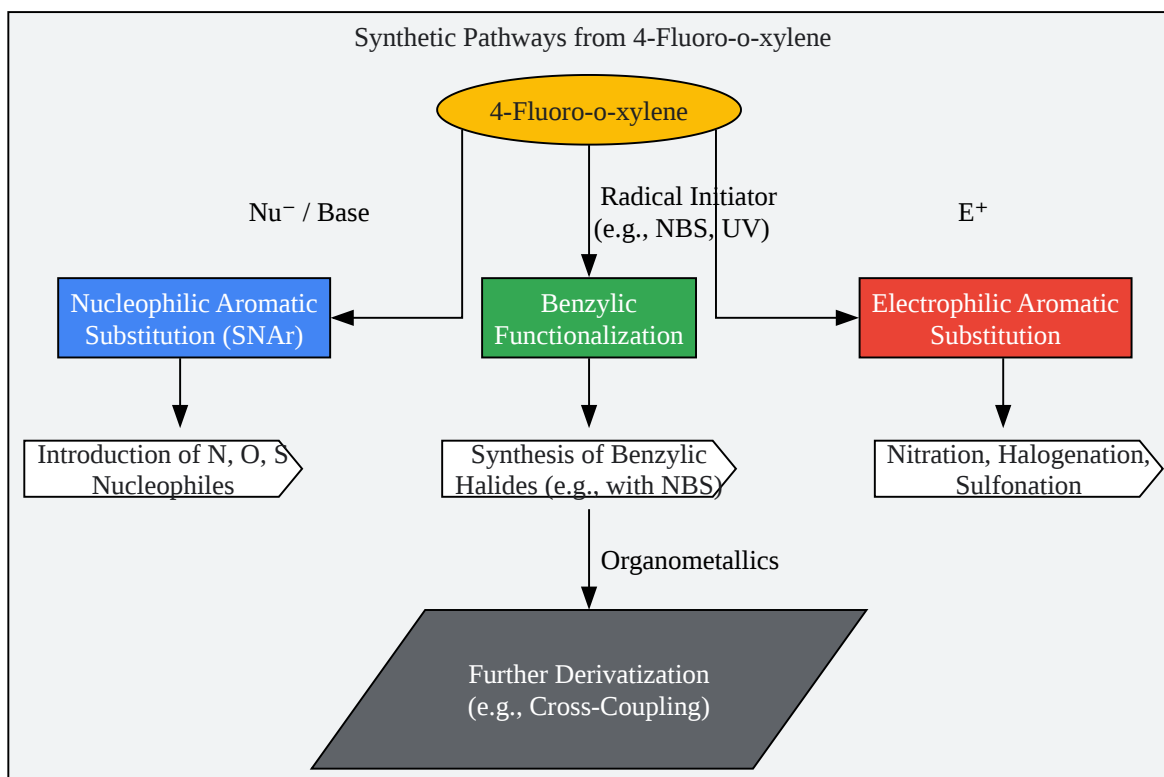
Physicochemical Properties of 4-Fluoro-o-xylene

A thorough understanding of a building block's physical properties is critical for its effective use in synthesis, including planning for reaction conditions and purification procedures.

Property	Value	Source
CAS Number	452-64-2	[8]
Molecular Formula	C ₈ H ₉ F	[8][9]
Molecular Weight	124.16 g/mol	[8]
Appearance	Colorless liquid	[10]
Boiling Point	143 - 145 °C	
Melting Point	-26 - -23 °C	
Density	0.879 g/cm ³ at 20 °C	

Core Synthetic Applications: A Multi-faceted Building Block

4-Fluoro-o-xylene's reactivity is defined by three key regions: the fluorine-substituted carbon, the unsubstituted aromatic positions, and the two benzylic methyl groups. This allows for a diverse range of transformations.



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Caption: Key synthetic transformations of **4-Fluoro-o-xylene**.

Nucleophilic Aromatic Substitution (SNAr)

Causality Behind the Reaction: Typically, the carbon-fluorine bond is very strong, and fluoride is a poor leaving group in S_N2 reactions. However, in nucleophilic aromatic substitution (SNAr), the mechanism is different.[11] The reaction proceeds via a two-step addition-elimination sequence through a negatively charged intermediate known as a Meisenheimer complex.[11] The rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring.[12]

The highly electronegative fluorine atom activates the ring towards this nucleophilic attack by withdrawing electron density.[12] Although other halogens like chlorine and bromine are better leaving groups, fluorine's superior ability to activate the ring often makes fluoroarenes surprisingly reactive in S_NAr reactions.[12] The subsequent loss of the fluoride ion is a fast step, as it restores the aromaticity of the ring.

Caption: Simplified S_NAr mechanism via a Meisenheimer intermediate.

Applications: This reaction is a powerful tool for forging carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are prevalent in pharmaceuticals and agrochemicals.

Functionalization of Benzylic Positions

Causality Behind the Reaction: The methyl groups of **4-Fluoro-o-xylene** are susceptible to free-radical halogenation at the benzylic position. Reagents like N-bromosuccinimide (NBS), in the presence of a radical initiator (e.g., AIBN or UV light), can selectively replace a benzylic hydrogen with a bromine atom. This reaction proceeds via a radical chain mechanism and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzyl radical.

Applications: The resulting benzylic halides are highly valuable synthetic intermediates. They can readily undergo S_N2 reactions with a wide range of nucleophiles or be used to form organometallic reagents for cross-coupling reactions, thus serving as a handle to extend the carbon skeleton. A published example shows the conversion of **4-fluoro-o-xylene** to a dibrominated product using NBS.[13]

Metal-Catalyzed Cross-Coupling Reactions

Causality Behind the Reaction: While the direct activation of the C-F bond in **4-Fluoro-o-xylene** for cross-coupling is challenging and often requires specialized catalytic systems, the molecule can be readily derivatized to participate in these powerful bond-forming reactions.[14] [15] For instance, after benzylic bromination as described above, the resulting halides can be used in Suzuki, Sonogashira, or other palladium-catalyzed cross-couplings.[16] Alternatively, the aromatic ring can be functionalized via metallation (e.g., lithiation followed by borylation) to create a suitable precursor for cross-coupling.

Applications: Cross-coupling reactions are indispensable for constructing complex molecular frameworks, particularly biaryl structures found in many drugs and organic electronic materials. [14][16] This strategy allows chemists to connect the **4-fluoro-o-xylene** core to other aromatic or aliphatic fragments with high precision.

Experimental Protocols

Trustworthiness through Self-Validation: The following protocols are designed to be self-validating. Each step includes a rationale, and checkpoints (e.g., monitoring by TLC) are included to ensure the reaction is proceeding as expected before moving to the next stage.

Protocol 1: Benzylic Bromination of 4-Fluoro-o-xylene

Objective: To synthesize 1,2-bis(bromomethyl)-4-fluorobenzene, a versatile intermediate for further functionalization. This protocol is adapted from a documented procedure.[13]

Materials and Reagents

Reagent	CAS No.	Amount	Molar Eq.
4-Fluoro-o-xylene	452-64-2	3.0 g (24.2 mmol)	1.0
N-Bromosuccinimide (NBS)	128-08-5	10.8 g (60.7 mmol)	~2.5
Carbon Tetrachloride (CCl ₄)	56-23-5	300 mL	-
Sodium thiosulfate (sat. aq.)	7772-98-7	100 mL	-
Magnesium sulfate (anhydrous)	7487-88-9	~10 g	-

Equipment

- 500 mL round-bottom flask
- Magnetic stirrer and stir bar

- Reflux condenser
- Heating mantle or oil bath
- UV lamp (200 W) or radical initiator (e.g., AIBN)
- Separatory funnel
- Rotary evaporator

Procedure

- Reaction Setup: In a 500 mL round-bottom flask, combine **4-Fluoro-o-xylene** (3.0 g) and carbon tetrachloride (300 mL). Add a magnetic stir bar.
 - Rationale: CCl_4 is a non-polar solvent suitable for free-radical reactions and dissolves the reactants.
- Addition of NBS: Add N-Bromosuccinimide (10.8 g) to the flask.
 - Rationale: NBS is the source of bromine radicals. A slight excess ensures complete conversion of the starting material.
- Initiation: Place the flask in a heating mantle and fit it with a reflux condenser. Position a 200 W UV lamp approximately 2 cm from the flask, focusing the beam on the center of the mixture. Begin stirring and gently heat the mixture to reflux.
 - Rationale: UV light initiates the reaction by promoting the homolytic cleavage of the N-Br bond in NBS, starting the radical chain process.
- Monitoring: Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) (e.g., using a hexane/ethyl acetate mobile phase). The reaction is typically complete within 6-8 hours.[\[13\]](#)
 - Rationale: Monitoring ensures the reaction is driven to completion and prevents the formation of over-brominated byproducts.

- Workup - Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (100 mL) to quench any remaining bromine.
 - Rationale: Sodium thiosulfate reduces elemental bromine (Br_2) to bromide (Br^-), removing its color and reactivity.
- Workup - Aqueous Wash: Wash the organic layer sequentially with water (100 mL) and saturated NaCl solution (100 mL).
 - Rationale: These washes remove water-soluble impurities and salts.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
 - Rationale: Removal of residual water is crucial before solvent evaporation.
- Product: The resulting product, 1,2-bis(bromomethyl)-4-fluorobenzene, is typically a waxy solid or oil.[13] CAUTION: The product is reported to be a potent lachrymator (causes tearing).[13] Handle in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 2: Nucleophilic Aromatic Substitution (S_NAr) with an Amine

Objective: To synthesize N-(3,4-dimethylphenyl)-aniline derivative by displacing the fluorine atom with an amine nucleophile. This is a representative protocol illustrating the general conditions for S_NAr.

Materials and Reagents

Reagent	CAS No.	Amount	Molar Eq.
4-Fluoro-o-xylene	452-64-2	1.24 g (10.0 mmol)	1.0
Aniline (or substituted aniline)	62-53-3	1.02 g (11.0 mmol)	1.1
Potassium Carbonate (K ₂ CO ₃)	584-08-7	2.76 g (20.0 mmol)	2.0
Dimethyl Sulfoxide (DMSO)	67-68-5	20 mL	-
Ethyl Acetate	141-78-6	~100 mL	-
Water	7732-18-5	~100 mL	-

Equipment

- 50 mL round-bottom flask or sealed reaction vial
- Magnetic stirrer and stir bar
- Heating mantle or oil bath with temperature control
- Condenser (if refluxing)
- Separatory funnel
- Rotary evaporator

Procedure

- Reaction Setup: To a 50 mL round-bottom flask, add **4-Fluoro-o-xylene** (1.24 g), the chosen aniline (1.02 g), and potassium carbonate (2.76 g).
 - Rationale: Potassium carbonate is a base that deprotonates the amine nucleophile in situ and neutralizes the HF generated during the reaction.
- Solvent Addition: Add dimethyl sulfoxide (DMSO, 20 mL) and a stir bar.

- Rationale: DMSO is a polar aprotic solvent that is excellent for S_NAr reactions. It effectively solvates the cation (K⁺) but not the anionic nucleophile, increasing its reactivity.
- Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring.
 - Rationale: S_NAr reactions often require elevated temperatures to overcome the activation energy barrier for the initial nucleophilic attack.
- Monitoring: Monitor the reaction progress by TLC (e.g., hexane/ethyl acetate 4:1) or LC-MS until the starting material (**4-Fluoro-o-xylene**) is consumed. This may take several hours to overnight.
- Workup - Quenching: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing water (100 mL) and stir.
 - Rationale: This step precipitates the organic product and dissolves the inorganic salts and DMSO.
- Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers.
 - Rationale: The desired product is more soluble in the organic solvent.
- Workup - Washing: Wash the combined organic layers with water (2 x 50 mL) and then with saturated NaCl solution (50 mL).
 - Rationale: Repeated washing ensures the complete removal of DMSO and other aqueous-soluble impurities.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: The crude product can be purified by column chromatography on silica gel to yield the pure N-aryl product.

Safety, Handling, and Storage

Hazard Profile: **4-Fluoro-o-xylene** is a flammable liquid and vapor.[17] It is harmful if it comes into contact with skin or is inhaled, and it causes skin and serious eye irritation. It may also cause respiratory irritation.

- Personal Protective Equipment (PPE): Always handle **4-Fluoro-o-xylene** in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile).[18]
- Handling: Keep away from heat, sparks, open flames, and hot surfaces.[17] Use non-sparking tools and take precautionary measures against static discharge. Avoid breathing vapors or mists.[18]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][18]

Emergency Procedures:

- Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[18]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10]
- Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.

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